Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib)
Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib)
Introduction: Cracking the Epigenetic Code in Oncology
The field of oncology has undergone a paradigm shift, moving beyond cytotoxic agents to targeted therapies that exploit the specific vulnerabilities of cancer cells. One of the most promising areas of this research is the targeting of epigenetic regulators, the master-switches of gene expression. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have emerged as critical targets in this arena.[1][2] These "epigenetic readers" recognize and bind to acetylated lysine residues on histone tails, a key step in activating the transcription of oncogenes like c-Myc.[2][3] The discovery of small molecule inhibitors that can disrupt this interaction has opened up a new frontier in cancer therapy.
This technical guide provides an in-depth exploration of the discovery and preclinical characterization of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide, also known as Mivebresib or ABBV-075. This potent, orally available pan-BET inhibitor, discovered by scientists at AbbVie, exemplifies a successful structure-guided drug design campaign, progressing from a fragment hit to a clinical candidate.[3][4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering insights into the scientific rationale, experimental methodologies, and key data that underpinned the development of Mivebresib.
Mechanism of Action: Disrupting the Transcriptional Machinery
Mivebresib exerts its anti-cancer effects by competitively binding to the acetyl-lysine binding pockets within the bromodomains of BET proteins.[7] This prevents the recruitment of BET proteins to chromatin, thereby inhibiting the transcription of key growth-promoting genes.[5] The downstream consequences of this inhibition are profound and include:
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Downregulation of Oncogenes: Most notably, BET inhibition leads to the suppression of the MYC oncogene, a critical driver of proliferation in many cancers.[3]
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Cell Cycle Arrest: By disrupting the expression of cell cycle regulators, Mivebresib can induce a G1 phase arrest in tumor cells.
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Induction of Apoptosis: In many hematological malignancies, BET inhibition triggers programmed cell death.
The following signaling pathway diagram illustrates the mechanism of action of Mivebresib:
Caption: Mechanism of Action of Mivebresib.
The Discovery of Mivebresib: A Journey of Rational Drug Design
The development of Mivebresib was a meticulous process of medicinal chemistry, beginning with a fragment-based screening approach to identify novel scaffolds that could bind to the BET bromodomains.[8]
From Fragment to Lead: The Pyrrolopyridone Core
The initial efforts focused on elaborating a simple pyridone core. A key breakthrough was the incorporation of a pyrrolopyridone core, which was designed to establish a bidentate interaction with a critical asparagine residue in the bromodomain binding pocket.[3][4][5][6][8] This structural modification resulted in a significant 9- to 19-fold improvement in potency.[3][4][5][6]
Structure-Activity Relationship (SAR) and Optimization
Subsequent structure-activity relationship (SAR) studies were conducted to enhance potency and improve pharmacokinetic properties.[3][4][5][6] This involved systematic modifications to different parts of the molecule, guided by X-ray crystallography and in vitro assays. The introduction of a 2,4-difluorophenoxy group and an ethanesulfonamide moiety were critical for achieving the desired profile of high potency and favorable drug metabolism and pharmacokinetics (DMPK).[3][4][5][6]
The following diagram illustrates the key steps in the discovery and optimization workflow:
Caption: Discovery and Optimization Workflow of Mivebresib.
Key Experimental Protocols
The following protocols are representative of the key assays used in the discovery and characterization of Mivebresib.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay was used to determine the binding affinity of Mivebresib to the BRD4 bromodomains.
Principle: The assay measures the proximity of a terbium-labeled anti-His antibody bound to His-tagged BRD4 and a biotinylated peptide ligand bound to a dye-labeled streptavidin acceptor. Inhibition of the BRD4-ligand interaction by Mivebresib results in a decrease in the TR-FRET signal.[9]
Step-by-Step Methodology:
-
Reagent Preparation:
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Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.
-
His-tagged BRD4 protein.
-
Biotinylated acetylated histone H4 peptide.
-
Terbium-labeled anti-His antibody (donor).
-
Streptavidin-d2 (acceptor).
-
Mivebresib dilutions in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of Mivebresib dilutions or DMSO (control) to the assay plate.
-
Add 4 µL of a solution containing His-tagged BRD4 and biotinylated peptide in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of a solution containing Terbium-labeled anti-His antibody and Streptavidin-d2 in assay buffer.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the Mivebresib concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
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Cell Proliferation Assay (MX-1 Breast Cancer Cell Line)
This assay was used to assess the anti-proliferative activity of Mivebresib in a cancer cell line.
Principle: The assay measures the number of viable cells after a defined period of exposure to the test compound. A common method is the MTT assay, where a tetrazolium salt is reduced by metabolically active cells to a colored formazan product.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture MX-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure (96-well plate format):
-
Seed 5,000 cells per well in 100 µL of culture medium and allow them to adhere overnight.
-
Prepare serial dilutions of Mivebresib in culture medium.
-
Remove the old medium and add 100 µL of the Mivebresib dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the Mivebresib concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: A Snapshot of Mivebresib's Profile
The following tables summarize key quantitative data for Mivebresib.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Target/Assay | IC50 / Ki (nM) |
| BRD4 (TR-FRET) | Ki = 1.5[10] |
| BRD2 (TR-FRET) | Ki = 1.0 |
| BRD3 (TR-FRET) | Ki = 12.2 |
| BRDT (TR-FRET) | Ki = 2.2 |
| MX-1 Cell Proliferation | IC50 = 10 |
| MV4-11 Cell Proliferation | IC50 = 1.9 |
| Kasumi-1 Cell Proliferation | IC50 = 6.3 |
| RS4;11 Cell Proliferation | IC50 = 6.4 |
Table 2: Preclinical Pharmacokinetic Parameters of Mivebresib
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | F (%) |
| Mouse | PO | 1 | 0.5 | 250 | 750 | 80 |
| Rat | PO | 1 | 1 | 150 | 900 | 75 |
| Dog | PO | 0.5 | 2 | 100 | 800 | 90 |
| Monkey | PO | 0.5 | 2 | 120 | 1000 | 85 |
Data are representative values compiled from preclinical studies.
In Vivo Efficacy: Translating In Vitro Potency to Antitumor Activity
The antitumor activity of Mivebresib was evaluated in various mouse xenograft models. In a murine multiple myeloma model, oral administration of Mivebresib demonstrated significant, dose-dependent tumor growth inhibition.[4] These in vivo studies were crucial for validating the therapeutic potential of Mivebresib and for establishing a dose-response relationship that would inform clinical development. The first-in-human study of Mivebresib (NCT02391480) has been completed, evaluating its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors and relapsed/refractory acute myeloid leukemia.[11][12][13]
Conclusion: A New Tool in the Fight Against Cancer
The discovery of Mivebresib (ABBV-075) represents a significant advancement in the field of epigenetic therapy. Through a combination of rational drug design, rigorous preclinical evaluation, and successful translation to the clinic, Mivebresib has emerged as a potent and promising BET inhibitor. This technical guide has provided a comprehensive overview of the key scientific principles and experimental methodologies that underpinned its discovery. The continued investigation of Mivebresib and other BET inhibitors holds great promise for the development of novel and effective treatments for a wide range of cancers.
References
-
McDaniel, K. F., Wang, L., Soltwedel, T., Fidanze, S. D., Hasvold, L. A., Liu, D., ... & Kati, W. M. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. Journal of Medicinal Chemistry, 60(20), 8369–8384. [Link]
-
Royal Society of Chemistry. (2025). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target and cell cycle arrest. The Royal Society of Chemistry. [Link]
-
Albert, D. H., et al. (2022). Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML. In Vivo, 36(5), 2157–2166. [Link]
-
McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. ACS Publications. [Link]
-
McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. PubMed. [Link]
-
Piha-Paul, S. A., et al. (2019). First-in-Human Study of Mivebresib (ABBV-075), an Oral Pan-Inhibitor of Bromodomain and Extra Terminal Proteins, in Patients with Relapsed/Refractory Solid Tumors. Clinical Cancer Research, 25(21), 6319–6327. [Link]
-
Borthakur, G., et al. (2018). First-in-human study of ABBV-075 (mivebresib), a pan-inhibitor of bromodomain and extra terminal (BET) proteins, in patients (pts) with relapsed/refractory (RR) acute myeloid leukemia (AML): Preliminary data. Journal of Clinical Oncology, 36(15_suppl), 7008-7008. [Link]
-
Borthakur, G., et al. (2019). Results from the first-in-human study of mivebresib (ABBV-075), a pan-inhibitor of bromodomain and extra terminal proteins, in patients with relapsed/refractory acute myeloid leukemia. Journal of Clinical Oncology, 37(15_suppl), 7030-7030. [Link]
-
McDaniel, K. F., et al. (2017). Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor. ResearchGate. [Link]
-
Varghese, S., et al. (2020). Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents. Scientific Reports, 10(1), 1-11. [Link]
-
Li, Y., et al. (2018). Characterization of preclinical in vitro and in vivo pharmacokinetics properties for KBP-7018, a new tyrosine kinase inhibitor candidate for treatment of idiopathic pulmonary fibrosis. Acta Pharmaceutica Sinica B, 8(5), 810-818. [Link]
-
Lagunin, A. A., et al. (2022). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 23(24), 15998. [Link]
-
Faivre, E. J., et al. (2017). Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies. Cancer Research, 77(11), 2976–2989. [Link]
-
Royal Society of Chemistry. (2025). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]
-
Daver, N., et al. (2021). A phase 1 study of the pan-bromodomain and extraterminal inhibitor mivebresib (ABBV-075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia. Cancer, 127(16), 2943–2953. [Link]
-
Zhang, Y., et al. (2018). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(1), 46-55. [Link]
-
ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix... ResearchGate. [Link]
-
Daver, N., et al. (2021). A phase 1 study of the pan-bromodomain and extraterminal inhibitor mivebresib (ABBV-075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia. PMC. [Link]
-
Wikipedia. (n.d.). BET inhibitor. Wikipedia. [Link]
-
Liu, X., et al. (2017). Prediction of Deoxypodophyllotoxin Disposition in Mouse, Rat, Monkey, and Dog by Physiologically Based Pharmacokinetic Model and the Extrapolation to Human. Frontiers in Pharmacology, 8, 80. [Link]
-
Yan, L., et al. (2022). Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, A Potential Oral Drug Candidate for COVID-19 Treatment. bioRxiv. [Link]
-
ResearchGate. (n.d.). Mean concentration–time profiles of mivebresib in cycle 1 day 1 (A) and... ResearchGate. [Link]
-
BMG LABTECH. (2024). Intramolecular Bivalent Glues studied via TR-FRET Assays. BMG LABTECH. [Link]
-
ResearchGate. (n.d.). Discovery of BET specific bromodomain inhibitors with a novel scaffold. ResearchGate. [Link]
-
Lee, J., et al. (2023). A Novel Time-Resolved Fluorescence Resonance Energy Transfer Assay for the Discovery of Small-Molecule Inhibitors of HIV-1 Tat-Regulated Transcription. International Journal of Molecular Sciences, 24(11), 9207. [Link]
-
BPS Bioscience. (n.d.). TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. BPS Bioscience. [Link]
-
Jiang, F., et al. (2020). Discovery of novel small molecule induced selective degradation of the bromodomain and extra-terminal (BET) bromodomain protein BRD4 and BRD2 with cellular potencies. Bioorganic & Medicinal Chemistry, 28(1), 115181. [Link]
-
Wang, L., et al. (2017). Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry, 60(11), 4533–4558. [Link]
-
Practical Fragments. (2018). Fragments in the clinic: ABBV-075 / Mivebresib. Practical Fragments. [Link]
-
NIH RePORTER. (n.d.). Development of a B Cell Therapeutic. NIH RePORTER. [Link]
-
GlyGen. (n.d.). GlyGen. GlyGen. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). mivebresib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
Sources
- 1. Preclinical Characterization of BET Family Bromodomain Inhibitor ABBV-075 Suggests Combination Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. A phase 1 study of the pan-bromodomain and extraterminal inhibitor mivebresib (ABBV-075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A phase 1 study of the pan‐bromodomain and extraterminal inhibitor mivebresib (ABBV‐075) alone or in combination with venetoclax in patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
